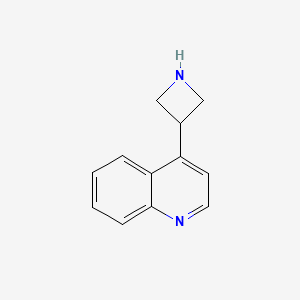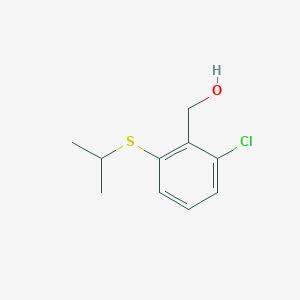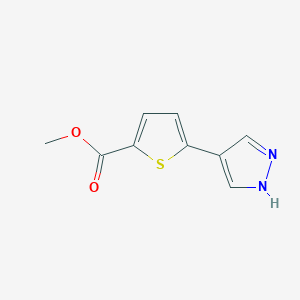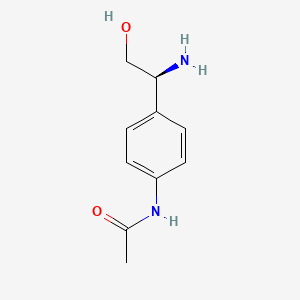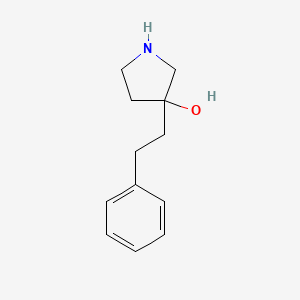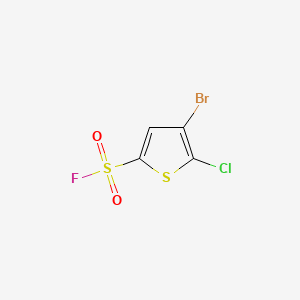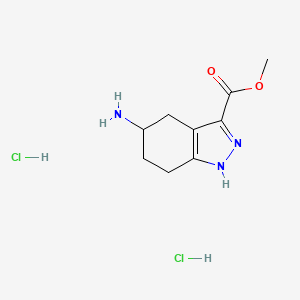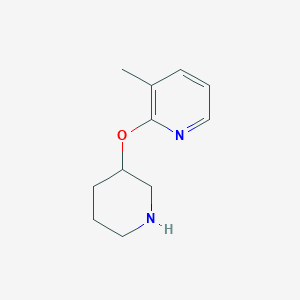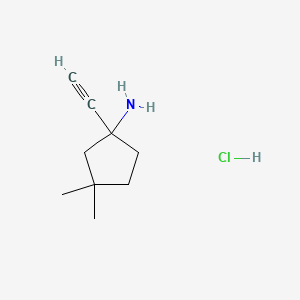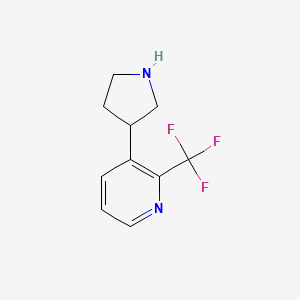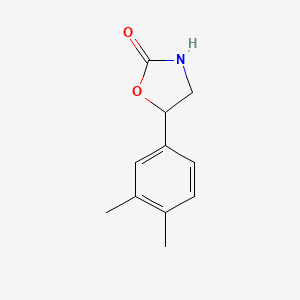
5-(3,4-Dimethylphenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethylphenyl)oxazolidin-2-one is a chemical compound belonging to the class of oxazolidinones. This compound features a phenyl group substituted with two methyl groups at the 3 and 4 positions, attached to an oxazolidin-2-one ring. Oxazolidinones are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethylphenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols derived from 3,4-dimethylphenylacetic acid. The reaction conditions include the use of dehydrating agents such as thionyl chloride or carbonyldiimidazole (CDI) under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The process involves the continuous addition of reagents and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(3,4-Dimethylphenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazolidinones.
Scientific Research Applications
5-(3,4-Dimethylphenyl)oxazolidin-2-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its use in the development of new pharmaceuticals, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(3,4-Dimethylphenyl)oxazolidin-2-one exerts its effects involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the elongation of the peptide chain, which ultimately leads to bacterial cell death. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the synthesis of essential proteins.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone with antibacterial properties.
Rifampicin: A rifamycin antibiotic used to treat bacterial infections.
Vancomycin: A glycopeptide antibiotic used to treat severe infections.
Uniqueness: 5-(3,4-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and biological activity compared to other oxazolidinones.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-3-4-9(5-8(7)2)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
GKGPEPBZMGGSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CNC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


